N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, also known as 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, the effects could be wide-ranging .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to possess significant and diverse biological activities such as antimicrobial , analgesic , anti-inflammatory , antioxidant , anti HIV and antitubercular activities. They are also known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Thiazole derivatives have been reported to exhibit significant antimicrobial effects against tested strains, i.e., Gram-positive, Gram-negative (bacterial) and fungal strains .
Molecular Mechanism
Thiazole derivatives have been reported to exhibit diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the reaction of 2-aminothiazole with 4-phenylbenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
- 4-phenylbenzamide
- N-phenylbenzamide
Uniqueness
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the thiazole ring and the benzamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2OS/c31-27(25-17-13-23(14-18-25)21-9-5-2-6-10-21)30-28-29-26(19-32-28)24-15-11-22(12-16-24)20-7-3-1-4-8-20/h1-19H,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUMYGSWXFPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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